1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

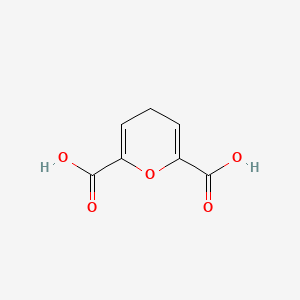

“1-(2,4-Dihydroxy-5-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known by other names such as “1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone” and "Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-" .

Synthesis Analysis

The synthesis of this compound often involves condensation reactions, the use of oxalate under basic conditions, and other specialized chemical reactions to introduce specific functional groups or to construct the core phenyl ethanone structure.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a central ethanone group (a carbonyl group with a methyl group) attached to a phenyl group that has two hydroxyl groups and one methoxy group .

Scientific Research Applications

A study by Moskvina, Shilin, and Khilya (2015) explored the use of 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction, leading to the heterocyclization of isoflavone and the formation of various heterocycles, demonstrating its utility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).

Kesternich, Brito, Bolte, Pérez-Fermann, and Nelson (2010) analyzed the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, highlighting its relevance in crystallography and the understanding of molecular arrangements (Kesternich et al., 2010).

Rao, Cui, and Zheng (2014) synthesized and characterized the crystal structure of a derivative of dehydroabietic acid using 1-(4-methoxyphenyl)ethanone, contributing to the field of crystallography and organic chemistry (Rao, Cui, & Zheng, 2014).

Puthran et al. (2019) synthesized novel Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were screened for antimicrobial activity. This study exemplifies the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).

Akamanchi, Padmawar, Thatte, Rege, and Dahanukar (1999) synthesized derivatives of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their platelet aggregation inhibitory activity, indicating the compound's potential in pharmaceutical applications (Akamanchi et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with enzymes such as oximes and hydrazones . These enzymes play crucial roles in various biochemical reactions, including the formation of key biomolecules.

Mode of Action

It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Given its potential interaction with oximes and hydrazones , it could be involved in various biochemical pathways related to these enzymes.

Result of Action

The formation of oximes and hydrazones suggests that it could have significant effects on the structure and function of various biomolecules .

properties

IUPAC Name |

1-(2,4-dihydroxy-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-9(13-2)8(12)4-7(6)11/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGICCVSKDOLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678737 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7298-21-7 |

Source

|

| Record name | 1-(2,4-Dihydroxy-5-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can 2,4-Dihydroxy-5-methoxyacetophenone be used to synthesize naturally occurring compounds?

A1: Yes, 2,4-Dihydroxy-5-methoxyacetophenone serves as a valuable precursor in the synthesis of naturally occurring acetylchromenes. For instance, reacting 2,4-Dihydroxy-5-methoxyacetophenone with 3-chloro-3-methyl-1-butyne under specific conditions (K2CO3, KI, and DMF) yields two products: its 4-(1,1-dimethyl-2-propynyl) ether and 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene []. This highlights the compound's utility in synthesizing naturally occurring chromenes.

Q2: Besides its use in synthesizing 6-acetyl-5-hydroxy-8-methoxy-2,2-dimethylchromene, are there other natural products that can be derived from 2,4-Dihydroxy-5-methoxyacetophenone?

A2: Yes, 2,4-Dihydroxy-5-methoxyacetophenone is identified as one of the six aromatic compounds isolated from the petroleum ether extract of Cynanchum auriculatum Royle ex Wight []. This suggests its potential role as a precursor or intermediate in the biosynthesis of other natural products within this plant species. Further research may elucidate the complete biosynthetic pathways and potential applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

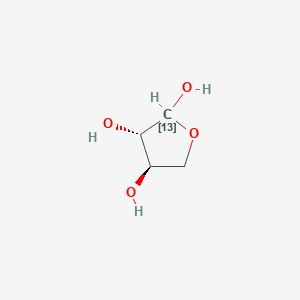

![D-[2-13C]talose](/img/structure/B584003.png)

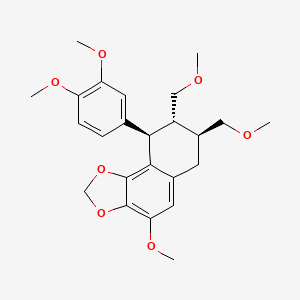

![D-[2-13C]Threose](/img/structure/B584009.png)

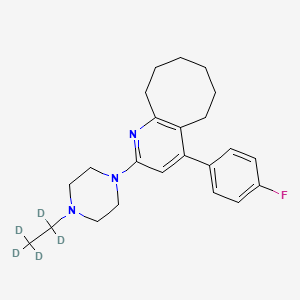

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)

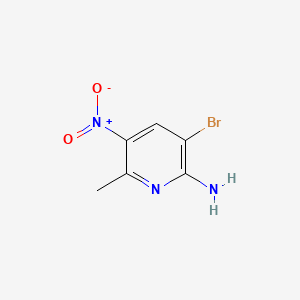

![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)